molecular formula C12H16FNO B5802670 N-(1,1-dimethylpropyl)-3-fluorobenzamide

N-(1,1-dimethylpropyl)-3-fluorobenzamide

Cat. No. B5802670
M. Wt: 209.26 g/mol
InChI Key: SNJJYRYEILGKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dimethylpropyl)-3-fluorobenzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFB or 3-fluoro-N-(1,1-dimethylpropyl)benzamide and has a molecular formula of C12H16FNO.

Mechanism of Action

The mechanism of action of N-(1,1-dimethylpropyl)-3-fluorobenzamide is not fully understood, but it is believed to exert its antitumor activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to the arrest of cell growth and division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(1,1-dimethylpropyl)-3-fluorobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,1-dimethylpropyl)-3-fluorobenzamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and developing new cancer treatments. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(1,1-dimethylpropyl)-3-fluorobenzamide. One area of interest is the development of new cancer treatments based on this compound. Another area of interest is the study of its potential applications in other fields, such as neuroscience and drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(1,1-dimethylpropyl)-3-fluorobenzamide can be achieved through several methods. One of the most common methods is the reaction of 3-fluorobenzoic acid with 1,1-dimethylpropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting product is then purified through column chromatography to obtain the pure compound.

Scientific Research Applications

N-(1,1-dimethylpropyl)-3-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent antitumor activity. Several studies have demonstrated that DFB can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

3-fluoro-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-4-12(2,3)14-11(15)9-6-5-7-10(13)8-9/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJJYRYEILGKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(2-methylbutan-2-yl)benzamide

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